molecular formula C16H13FN2O B7475303 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one

1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one

Cat. No. B7475303
M. Wt: 268.28 g/mol
InChI Key: DZJOMAAQUWJVLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to have a variety of interesting properties that make it useful in various research fields. In

Scientific Research Applications

1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one has been found to have a variety of potential applications in scientific research. One of the most promising applications is in the field of neuroscience, where this compound has been found to have a high affinity for the NMDA receptor. This receptor plays a key role in synaptic plasticity and is involved in learning and memory processes. The compound has also been found to have potential applications in the field of cancer research, where it has been shown to have anti-proliferative effects on cancer cells.

Mechanism of Action

The mechanism of action of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is complex and not fully understood. However, it is known to have a high affinity for the NMDA receptor and has been shown to modulate the activity of this receptor. This modulation can lead to changes in synaptic plasticity and can have effects on learning and memory processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one are still being studied. However, it has been found to have a variety of interesting effects on the brain and other organs. For example, it has been shown to have neuroprotective effects and has been found to reduce oxidative stress in the brain. It has also been found to have potential applications in the treatment of depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one in lab experiments is its high affinity for the NMDA receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.

Future Directions

There are many potential future directions for research on 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one. One area of research that is particularly promising is the development of new drugs based on this compound. Researchers are currently exploring the potential of this compound as a lead compound for the development of new drugs for the treatment of a variety of conditions, including neurological disorders and cancer. Other potential future directions include further studies on the mechanism of action of this compound and its effects on various physiological processes.

Synthesis Methods

The synthesis of 1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Friedlander synthesis method. In this method, aniline and a ketone are reacted in the presence of a Lewis acid catalyst to form the quinoxaline ring system. The resulting compound is then further modified to introduce the fluorine and methyl groups, resulting in the final product.

properties

IUPAC Name

1-[(3-fluorophenyl)methyl]-3-methylquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2O/c1-11-16(20)19(10-12-5-4-6-13(17)9-12)15-8-3-2-7-14(15)18-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZJOMAAQUWJVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N(C1=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Fluorophenyl)methyl]-3-methylquinoxalin-2-one

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